Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate
Overview
Description
Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate is a chemical compound with the molecular formula C8H13ClO4S. It is known for its unique structure, which includes a cyclopentane ring substituted with a chlorosulfonyl group and a methyl ester group. This compound is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with chlorosulfonic acid, followed by esterification with methanol. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl compound using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols, typically in the presence of a base like triethylamine.
Reduction: Reducing agents like lithium aluminum hydride, often in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Resulting from substitution with alcohols.
Reduced Sulfonyl Compounds: Obtained through reduction reactions.
Carboxylic Acids or Aldehydes: Produced via oxidation reactions.
Scientific Research Applications
Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.
Biology: In the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate involves the reactivity of its chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other molecules, leading to modifications that can inhibit enzyme activity or alter molecular function . The molecular targets often include amino acid residues such as lysine or cysteine, which possess nucleophilic side chains .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate: Similar structure but with a cyclopropane ring instead of cyclopentane.
Methyl trans-2-(chlorosulfonyl)cyclopentane-1-carboxylate: Differing in the position of the chlorosulfonyl group.
Uniqueness
Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate is unique due to its specific ring structure and the position of the functional groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in synthetic chemistry and research applications where precise modifications are required .
Properties
IUPAC Name |
methyl 1-(chlorosulfonylmethyl)cyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO4S/c1-13-7(10)8(4-2-3-5-8)6-14(9,11)12/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSSPRSEXYILLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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